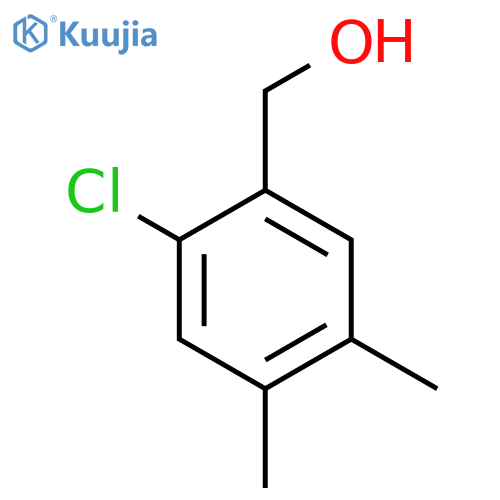Cas no 1087417-69-3 ((2-Chloro-4,5-dimethylphenyl)methanol)

1087417-69-3 structure
商品名:(2-Chloro-4,5-dimethylphenyl)methanol
(2-Chloro-4,5-dimethylphenyl)methanol 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4,5-dimethylbenzylalcohol
- (2-chloro-4,5-dimethylphenyl)methanol
- (2-Chloro-4,5-dimethylphenyl)methanol
-
- インチ: 1S/C9H11ClO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3
- InChIKey: MCTLSMDJCOIKDF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C)=C(C)C=C1CO
計算された属性
- せいみつぶんしりょう: 170.0498427g/mol
- どういたいしつりょう: 170.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 20.2
(2-Chloro-4,5-dimethylphenyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-118290-0.1g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 0.1g |
$298.0 | 2023-07-06 | |
| Enamine | EN300-118290-1.0g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 1.0g |
$857.0 | 2023-07-06 | |
| Enamine | EN300-118290-2.5g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 2.5g |
$1680.0 | 2023-07-06 | |
| Enamine | EN300-118290-10.0g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 10.0g |
$3683.0 | 2023-07-06 | |
| Enamine | EN300-118290-50mg |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95.0% | 50mg |
$200.0 | 2023-10-03 | |
| 1PlusChem | 1P01A35C-100mg |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 100mg |
$418.00 | 2023-12-26 | |
| 1PlusChem | 1P01A35C-250mg |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 250mg |
$588.00 | 2023-12-26 | |
| 1PlusChem | 1P01A35C-1g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 1g |
$1122.00 | 2023-12-26 | |
| 1PlusChem | 1P01A35C-2.5g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 2.5g |
$2139.00 | 2023-12-26 | |
| Enamine | EN300-118290-5000mg |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95.0% | 5000mg |
$2485.0 | 2023-10-03 |
(2-Chloro-4,5-dimethylphenyl)methanol 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
1087417-69-3 ((2-Chloro-4,5-dimethylphenyl)methanol) 関連製品
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
